3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-
Description
Overview of Azabicyclic Systems in Chemical Research
Azabicyclic systems, which are bicyclic compounds containing at least one nitrogen atom in the ring structure, are of significant interest in chemical research. nih.gov These frameworks are integral to the structure of numerous natural products and serve as crucial scaffolds in the development of pharmaceutically important molecules. nih.gov The rigid conformational constraints of azabicyclic systems provide a well-defined three-dimensional shape, which can enhance binding affinity and selectivity for specific biological targets. The synthesis of these complex structures has been a focus of extensive research, with various strategies developed for their construction. researchgate.net
Significance of [3.1.0] Bicyclic Frameworks in Organic Chemistry
The bicyclo[3.1.0]hexane framework is a key structural motif found in a variety of natural products and synthetically valuable molecules, many of which exhibit significant biological activities. This framework's inherent ring strain influences its chemical reactivity and provides a unique stereochemical environment. The development of synthetic methods to access these compounds, such as intramolecular cyclopropanation and various annulation strategies, has been a significant area of investigation in organic chemistry. researchgate.net The utility of the bicyclo[3.1.0]hexane core is further highlighted by its role as a crucial building block in medicinal chemistry for creating new therapeutic agents.
Structural Context of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- within Nitrogen Heterocycles
Nitrogen heterocycles are a broad class of organic compounds that play a vital role in chemistry and biology. Within this class, 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- is characterized by a fused ring system consisting of a five-membered ring and a three-membered ring, with two nitrogen atoms at positions 3 and 6, and a phenyl group attached to the nitrogen at position 6. Its structure is closely related to its isomer, 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, where the nitrogen atoms are located at positions 1 and 5. The positioning of the nitrogen atoms significantly influences the electronic and steric properties of the molecule. The study of diaziridines (compounds with a three-membered ring containing two nitrogen atoms), such as the 1,5-diaza isomer, is driven by their high strain energy and potential as high-energy density materials. mathnet.ru
Research Landscape and Historical Context for 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-
The study of bicyclo[3.1.0]hexane derivatives has its roots in the exploration of strained hydrocarbon systems. Over time, research has expanded to include heteroatomic systems, with a particular focus on nitrogen-containing analogues due to their biological relevance. While there is a body of research on 3-azabicyclo[3.1.0]hexane derivatives and their applications in pharmaceuticals, specific research on 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- is limited in the public domain. nih.govresearchgate.net
Much of the detailed structural and chemical research has been focused on the isomeric 1,5-diazabicyclo[3.1.0]hexane system. For instance, studies on 6-phenyl-1,5-diazabicyclo[3.1.0]hexane have explored its molecular structure in both the gas and crystal phases, revealing details about its conformational behavior. mathnet.ru Research into 1,5-diazabicyclo[3.1.0]hexane type compounds has also been driven by their potential application as liquid hypergolic compounds. researchgate.netacs.org The synthesis of various derivatives of 3-azabicyclo[3.1.0]hexanes has been extensively reviewed, highlighting their importance as structural fragments in natural and medicinal compounds. researchgate.net
Table 1: Physicochemical Properties of 1,5-Diazabicyclo[3.1.0]hexane Derivatives
| Compound | Density (g/mL) | Viscosity (mPa·s) | Calculated Heat of Formation (kJ/mol) |
| 1,5-diazabicyclo[3.1.0]hexane (DABH) | >1.0 | ~2.40-2.63 | 129.2–276.2 |
| 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) | >1.0 | ~2.40-2.63 | 129.2–276.2 |
| 6-ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH) | >1.0 | ~2.40-2.63 | 129.2–276.2 |
| 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH) | >1.0 | ~2.40-2.63 | 129.2–276.2 |
Data is for the 1,5-diaza isomers and is indicative of the general properties of this class of compounds. acs.org
Table 2: Ignition Delay Times of 1,5-Diazabicyclo[3.1.0]hexane Derivatives with Nitrogen Tetroxide
| Compound | Ignition Delay Time (ms) |
| 1,5-diazabicyclo[3.1.0]hexane (DABH) | 1 |
| Alkyl substituted DABHCs | 4–11 |
Data is for the 1,5-diaza isomers. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-phenyl-3,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H12N2/c1-2-4-8(5-3-1)12-9-6-11-7-10(9)12/h1-5,9-11H,6-7H2 |
InChI Key |
XRMWMAITLOYQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(N2C3=CC=CC=C3)CN1 |
Origin of Product |
United States |
Synthetic Strategies for 3,6 Diazabicyclo 3.1.0 Hexane, 6 Phenyl and Its Derivatives
Pioneering Approaches to the 3,6-Diazabicyclo[3.1.0]hexane Core
The construction of the fundamental 3,6-diazabicyclo[3.1.0]hexane core has been achieved through several innovative synthetic routes. These pioneering methods can be broadly categorized into intramolecular cyclization and cycloaddition reactions.
Intramolecular Cyclization Methods
Intramolecular cyclization represents a key strategy for forming the bicyclic structure of 3,6-diazabicyclo[3.1.0]hexane. These methods often involve the formation of a crucial carbon-nitrogen or carbon-carbon bond to close the second ring.
One notable approach involves the intramolecular radical aziridination of allylic sulfamoyl azides. nih.gov This method, utilizing cobalt(II)-based metalloradical catalysis, allows for the efficient construction of the strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structure. nih.gov The reaction proceeds under neutral and non-oxidative conditions and is applicable to a wide range of substrates. nih.gov
Another strategy involves a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method provides access to conformationally restricted aza[3.1.0]bicycles and has been shown to be an efficient route to the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com
Cycloaddition Reactions in Core Construction
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of the 3,6-diazabicyclo[3.1.0]hexane core. These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to the formation of a five-membered ring.
A prominent example is the reaction of azomethine ylides with various dipolarophiles. For instance, the 1,3-dipolar cycloaddition of cyclopropenes to stable azomethine ylides, such as the protonated form of Ruhemann's purple, has been developed for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity. beilstein-journals.org The mechanism of this cycloaddition has been studied using density functional theory (DFT) calculations. beilstein-journals.org
Furthermore, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with dipolarophiles like 1,3-diphenylprop-2-en-1-ones under microwave irradiation proceeds regio- and stereoselectively to yield perhydropyrazolopyrazoles. d-nb.info These reactions involve the in situ generation of azomethine imines from the diazabicyclo[3.1.0]hexane starting material. d-nb.inforesearchgate.net The reaction products can undergo cycloreversion under the reaction conditions. d-nb.info
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. rsc.org Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is another effective method for constructing the related 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold. nih.gov
Targeted Synthesis of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-
The synthesis of the specific target molecule, 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl-, requires methods that allow for the introduction of a phenyl group at the 6-position. This can be achieved through direct N-arylation or by transformations of pre-existing bicyclic systems.
Direct N-Arylation Methodologies
While direct N-arylation of the parent 3,6-diazabicyclo[3.1.0]hexane is a conceivable route, the literature more commonly describes the synthesis of related 6-aryl substituted analogs starting from precursors already containing the aryl group. For instance, the synthesis of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes has been reported, and these compounds serve as precursors for further reactions. d-nb.infobeilstein-journals.org The combustion energy and standard molar enthalpy of formation of crystalline 6-phenyl-1,5-diazabicyclo[3.1.0]hexane have been determined. researchgate.net
Transformations of Precursor Bicyclic Systems
A common strategy involves the synthesis of a precursor bicyclic system which is then transformed to introduce the desired phenyl group or to modify the existing core. For example, the reaction of a ketoaziridine compound with 4-diethoxymethylbenzaldehyde in the presence of ammonium (B1175870) acetate (B1210297) can yield a 2-(4-diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This demonstrates the construction of a complex diazabicyclo[3.1.0]hexane system with multiple aryl substituents.
Stereoselective and Asymmetric Synthesis of Chiral Analogues
The development of stereoselective and asymmetric syntheses of chiral analogues of 3,6-diazabicyclo[3.1.0]hexane is crucial for their application in medicinal chemistry.
A catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with azirines has been developed for the synthesis of diazabicyclo[3.1.0]hexanes. acs.org This method allows for the construction of chiral analogues with high stereoselectivity. Another approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, which provides access to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This reaction forms multiple C-C bonds and two rings with excellent regio- and enantioselectivities. researchgate.net
Furthermore, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, demonstrating the ability to control the stereochemistry of this bicyclic system. researchgate.net
Chiral Auxiliary-Based Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. This strategy has been applied to the synthesis of azabicyclo[3.1.0]hexane systems to induce diastereoselectivity.
Commonly used auxiliaries include oxazolidinones, pseudoephedrine amides, and sulfinyl groups. wikipedia.orgsigmaaldrich.com For instance, in the synthesis of optically active 3-azabicyclo[3.1.0]hexane, a chiral p-tolylsulfinyl group has been successfully employed as an auxiliary to direct the stereochemical course of the reaction. researchgate.net In a typical approach, a prochiral substrate is attached to the chiral auxiliary. The inherent chirality of the auxiliary then directs subsequent transformations, such as alkylation or cyclization, to favor the formation of one diastereomer over the other. The effectiveness of this approach is demonstrated in various asymmetric syntheses where high levels of stereochemical induction are observed. sfu.ca
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylation | >95:5 |
| Pseudoephedrine Amides | Alkylation | >98:2 |
| Camphorsultam | Diels-Alder, Alkylation | >90:10 |
Note: This table presents common chiral auxiliaries and their general effectiveness in asymmetric synthesis, illustrating the principles applicable to the synthesis of complex chiral molecules like 3,6-diazabicyclo[3.1.0]hexane derivatives.
Asymmetric Catalysis in Azabicyclo[3.1.0]hexane Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. A key strategy for forming diazabicyclo[3.1.0]hexane systems is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines. rsc.org
This method has been used to prepare substituted 1,3-diazabicyclo[3.1.0]hexanes with high enantioselectivity. rsc.org The reaction typically employs a copper(I) catalyst complexed with a chiral ligand. One effective catalytic system is CuI/(R)-Fesulphos, which has achieved high diastereoselectivities and enantioselectivities up to 98% ee. rsc.org Another approach involves the organocatalytic intramolecular cyclopropanation of α-iodo aldehydes, which utilizes chiral secondary amines like diarylpyrrolidines to construct the azabicyclic core under metal-free conditions, achieving enantiomeric ratios of up to 93:7. evitachem.com
Table 2: Asymmetric Catalysis for Bicyclo[3.1.0]hexane Formation
| Catalyst System | Reaction Type | Ligand/Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Copper(I) | [3+2] Cycloaddition | (R)-Fesulphos | Up to 98% | High |
| Organocatalysis | Intramolecular Cyclopropanation | 3,5-(t-Bu)₂-C₆H₃ pyrrolidine (B122466) | 86% (93:7 er) | 75% |
Diastereoselective Control in Cycloadditions
Diastereoselective control is crucial when multiple stereocenters are formed in a single reaction. Cycloaddition reactions are powerful tools for this purpose, as the relative stereochemistry of the product is often dictated by the geometry of the starting materials and the reaction mechanism.
One prominent example is the 1,3-dipolar cycloaddition of azomethine imines with dipolarophiles. Azomethine imines can be generated in situ from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, including the 6-phenyl derivative, through thermal or Lewis acid-catalyzed ring-opening of the strained aziridine (B145994). beilstein-journals.orgmdpi.com When these azomethine imines react with 1,3-diarylpropenones, the corresponding perhydropyrazolopyrazole cycloadducts are formed as single diastereomers in good yields. beilstein-journals.org The reaction proceeds with high regioselectivity and stereoselectivity. beilstein-journals.org
Another powerful method is the oxidopyrylium-olefin [5+2] cycloaddition, which can create complex polycyclic systems with high diastereoselectivity. nih.gov The presence of a pre-existing chiral center in the substrate can direct the formation of new stereocenters with a high degree of control. nih.gov The stereochemical outcome can be rationalized by examining the transition state conformations, which tend to minimize steric interactions. nih.gov
Modular and Convergent Synthetic Routes
Modular and convergent synthetic strategies allow for the rapid assembly of complex molecules from simpler, pre-functionalized building blocks. This approach is highly efficient for creating libraries of related compounds.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org By choosing appropriate starting materials, the Ugi adduct can undergo subsequent transformations to yield diverse heterocyclic scaffolds. beilstein-journals.org
For the synthesis of diazabicyclo[3.1.0]hexane scaffolds, a one-pot, three-component reaction of isatins, α-amino acids, and 2H-azirines can produce 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles in high yields. mdpi.com This reaction proceeds through the in situ generation of an azomethine ylide and is highly regio- and diastereoselective. mdpi.com Such strategies enable the rapid construction of the core bicyclic system with inherent structural diversity. nih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule, often a pre-existing drug candidate or natural product, at a late step in the synthesis. nih.govscispace.com This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com
Common LSF methods include C-H bond activation/functionalization, which allows for the direct modification of C-H bonds that are typically unreactive. acs.org Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, is often employed to achieve site-selective functionalization. acs.org For a molecule like 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl-, LSF could be used to modify the phenyl ring by introducing substituents (e.g., halogens, trifluoromethyl groups) or to functionalize C-H bonds on the bicyclic core. scispace.com Photoredox catalysis has also emerged as a powerful tool for LSF, enabling a wide range of transformations under mild conditions. scispace.comresearchgate.net
Synthesis of Functionally Diverse 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- Analogues
The synthetic methods described above provide a robust toolkit for creating a wide array of functionally diverse analogues of 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl-.
Varying the Aryl Group: The phenyl group at the 6-position can be readily replaced with other substituted aryl or heteroaryl groups. This can be achieved by starting with different substituted azirines in asymmetric cycloadditions or by using differently substituted aldehydes in multicomponent reactions.
Substitution on the Bicyclic Core: Asymmetric catalysis and diastereoselective cycloadditions allow for the introduction of substituents at various positions on the piperazine (B1678402) ring of the bicyclic system with precise stereochemical control. rsc.org
Late-Stage Diversification: A synthesized 6-phenyl-3,6-diazabicyclo[3.1.0]hexane core can serve as a platform for late-stage functionalization. C-H activation strategies can be used to introduce new functional groups on both the phenyl ring and the saturated heterocyclic core, expanding molecular diversity. acs.org
Convergent Assembly: Multicomponent reactions offer a streamlined path to diversity. By systematically varying each of the starting components (e.g., the aldehyde, amine, and isocyanide in an Ugi-type reaction), a large library of analogues with different functionalities can be rapidly assembled. beilstein-journals.org
Through the combined application of these strategies, chemists can efficiently access a broad chemical space around the 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl- scaffold for various research applications.
N-Substituted Derivatives
Modification of the nitrogen atoms within the 3,6-diazabicyclo[3.1.0]hexane ring system is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Both N-acylation and N-alkylation methods have been explored, although detailed examples for the 6-phenyl substituted core are limited in the literature.
A notable example of N-acylation involves the synthesis of tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate. nih.gov In this procedure, the starting material, tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, is reacted with benzoic acid under standard amide coupling conditions to yield the N-benzoylated product. nih.gov This reaction demonstrates the feasibility of introducing acyl groups at the N6 position, which can serve as a handle for further functionalization or to introduce specific pharmacophoric features.
| Starting Material | Reagent | Product | Yield | Reference |
| tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | Benzoic Acid | tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | 69% | nih.gov |
While direct examples of N-alkylation of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane are not extensively documented, general methods for the alkylation of related bicyclic amines are well-established and would likely be applicable. These methods typically involve the reaction of the secondary amine with an alkyl halide in the presence of a base to prevent the formation of quaternary ammonium salts.
Carbon-Substituted Analogues
The introduction of substituents onto the carbon framework of the 3,6-diazabicyclo[3.1.0]hexane ring allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. Synthetic strategies targeting carbon substitution can be complex due to the bicyclic nature of the scaffold.
One reported approach to carbon-substituted analogues involves the synthesis of 4,6-diaryl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylic acids. researchgate.netsemanticscholar.org While the specific synthetic details for the 6-phenyl derivative are not fully elaborated in the available literature, this work indicates that substitution at the C2 and C4 positions is achievable. Such substitutions are crucial for creating analogues with diverse steric and electronic properties. The general synthetic scheme for related structures suggests a multi-step sequence likely involving the construction of a suitably substituted pyrrolidine ring followed by cyclopropanation.
Further research into the direct C-H functionalization of the 3,6-diazabicyclo[3.1.0]hexane core could provide more efficient routes to carbon-substituted analogues.
Fused and Spirocyclic Systems
The rigid bicyclic structure of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane serves as a valuable platform for the construction of more complex fused and spirocyclic systems. These derivatives are of significant interest due to their conformational rigidity and potential for novel biological activities.
Fused Systems
A primary method for the synthesis of fused heterocyclic systems from bicyclic diaziridines is through 1,3-dipolar cycloaddition reactions. While the majority of the research has focused on the isomeric 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, the principles are directly applicable to the 3,6-diaza system. d-nb.infonih.govresearchgate.net In these reactions, the diaziridine ring can undergo thermal or Lewis acid-catalyzed ring-opening to form an azomethine ylide, which is a reactive 1,3-dipole. This intermediate can then react with a variety of dipolarophiles to yield fused polycyclic structures. d-nb.infonih.gov
For instance, the reaction of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane with 1,3-diphenylprop-2-en-1-ones under microwave irradiation has been shown to produce perhydropyrazolopyrazoles in good yields. d-nb.info This reaction proceeds regio- and stereoselectively. d-nb.infonih.gov A similar reactivity would be expected for the 6-phenyl-3,6-diazabicyclo[3.1.0]hexane, allowing for the synthesis of a variety of fused systems by selecting different dipolarophiles.
| Diazabicyclo[3.1.0]hexane Derivative | Dipolarophile | Fused Product | Yield | Reference |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | 1,3-Diphenylprop-2-en-1-one | Perhydropyrazolopyrazole derivative | up to 70% | d-nb.infonih.gov |
Spirocyclic Systems
The synthesis of spirocyclic systems incorporating the 3,6-diazabicyclo[3.1.0]hexane moiety can be achieved through several methodologies, with 1,3-dipolar cycloaddition again playing a key role. beilstein-journals.orgnih.govresearchgate.net A common strategy involves the reaction of an in situ generated azomethine ylide with a cyclopropene (B1174273) derivative. beilstein-journals.orgnih.gov
For the analogous 3-azabicyclo[3.1.0]hexane system, the reaction of a stable azomethine ylide derived from Ruhemann's purple with various 3-substituted and 3,3-disubstituted cyclopropenes affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereoselectivity. beilstein-journals.orgnih.gov This methodology could be adapted to the 3,6-diaza system by employing a suitable precursor that can generate an azomethine ylide which then reacts with a cyclopropene to form the spirocyclic core.
Another approach involves the one-pot, three-component reaction of isatins, α-amino acids, and 2H-azirines, which leads to the formation of 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles in high yields. mdpi.com This reaction proceeds via an intermediate azomethine ylide and is highly regio- and diastereoselective. mdpi.com By selecting appropriate starting materials, this method could be tailored to produce spirocyclic derivatives of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane.
| Reaction Type | Key Reactants | Spirocyclic Product | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Cyclopropene | Spiro[3-azabicyclo[3.1.0]hexane] derivative | High diastereoselectivity | beilstein-journals.orgnih.gov |
| Three-component reaction | Isatin + α-Amino Acid + 2H-Azirine | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindole | High yields, regio- and diastereoselective | mdpi.com |
Reaction Mechanisms and Chemical Reactivity of 3,6 Diazabicyclo 3.1.0 Hexane, 6 Phenyl
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The cleavage of the C-N or C-C bonds of the aziridine ring is a characteristic feature of the reactivity of 3,6-diazabicyclo[3.1.0]hexane systems. These reactions can be initiated by nucleophiles, electrophiles, acid catalysts, heat, or light, each leading to distinct reaction pathways and products.
The strained aziridine ring in derivatives of 3,6-diazabicyclo[3.1.0]hexane is a prime target for nucleophilic attack, which proceeds via cleavage of a carbon-nitrogen bond. The regioselectivity and stereoselectivity of this process are influenced by steric hindrance, the nature of the nucleophile, and the specific substitution on the bicyclic core.
The choice of nucleophile and reaction conditions can determine the final product structure. For instance, the ring opening of related bicyclic aziridinium ions with various nucleophiles can lead to either piperidines or pyrrolidines. ugent.be This outcome is dependent on whether the reaction is under thermodynamic or kinetic control, with piperidines often being the thermodynamic product. ugent.be
Table 1: Nucleophilic Ring-Opening of 3,6-Diazabicyclo[3.1.0]hexane Analogues
| Nucleophile | Product Type | Selectivity | Reference |
|---|---|---|---|
| o-Cresol | trans-3-Amido-4-oxypyrrolidine | Regio- and Stereoselective | nih.gov |
| Halides | Piperidines or Pyrrolidines | Nucleophile-Dependent | ugent.be |
| Azide | Piperidines or Pyrrolidines | Nucleophile-Dependent | ugent.be |
| Acetate (B1210297) | Piperidines or Pyrrolidines | Nucleophile-Dependent | ugent.be |
| Cyanide | Piperidines or Pyrrolidines | Nucleophile-Dependent | ugent.be |
The aziridine ring can also be opened through electrophilic activation, typically with Lewis or Brønsted acids. Acid catalysis facilitates the cleavage of the C-C bond of the diaziridine ring in 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, a structurally similar system. researchgate.net For example, treatment with boron trifluoride etherate (Et₂O·BF₃) leads to the formation of highly reactive azomethine imine intermediates. researchgate.net These intermediates are 1,3-dipoles that can be trapped in subsequent cycloaddition reactions.
This acid-catalyzed ring-opening serves as a primary method for generating the reactive species necessary for 1,3-dipolar cycloadditions, effectively transforming the stable bicyclic precursor into a versatile synthetic intermediate.
Beyond chemical activation, the aziridine ring of diazabicyclo[3.1.0]hexane systems can be opened using thermal or photochemical energy. Both pathways typically result in the electrocyclic ring-opening of the aziridine to form an azomethine ylide, which is a type of 1,3-dipole. Theoretical studies confirm that the conrotatory ring opening of aziridine produces an immonium ylide. acs.org
Photochemical irradiation is a notable method for inducing this transformation. In certain 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, UV irradiation leads to a reversible ring-opening to form a colored, open-ring azomethine ylide. mdpi.com This process is the basis for the photochromic properties of these compounds, where the colorless, closed-ring form isomerizes to a colored, open-ring form upon exposure to light. mdpi.com This transformation highlights the dynamic equilibrium between the bicyclic structure and its corresponding 1,3-dipolar species, which can be controlled by an external stimulus.
Cycloaddition and Cycloreversion Processes
The generation of azomethine ylides or imines via the ring-opening of 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl- is central to its utility in synthesis, particularly in 1,3-dipolar cycloaddition reactions.
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. organic-chemistry.org The azomethine ylides or imines generated in situ from the ring-opening of 6-aryl-diazabicyclo[3.1.0]hexane systems readily react with a variety of electron-deficient alkenes and alkynes (dipolarophiles). organic-chemistry.orgnih.gov
For example, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with dipolarophiles such as 1,3-diphenylprop-2-en-1-ones (chalcones) proceeds in a regio- and stereoselective manner to afford perhydropyrazolopyrazoles. nih.govresearchgate.net These reactions can be promoted by microwave irradiation, which aligns with the principles of green chemistry. nih.govbeilstein-journals.org The reaction products themselves can sometimes undergo cycloreversion under heating, regenerating the azomethine imine, which can then be trapped by other dipolarophiles. nih.govresearchgate.net
The scope of dipolarophiles is broad and includes cyclopropenes, which react with the in-situ generated azomethine ylides to produce various spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. semanticscholar.orgnih.gov
Table 2: 1,3-Dipolar Cycloaddition of 6-Aryl-diazabicyclo[3.1.0]hexane Systems
| Dipolarophile | Product Class | Reaction Conditions | Reference |
|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-ones | Perhydropyrazolopyrazoles | Microwave Irradiation | nih.govresearchgate.net |
| Maleimides | N-fused Pyrrolidinyl Spirooxindoles | Thermal | nih.gov |
| Cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | Mild, Thermal | semanticscholar.orgnih.gov |
| Arylidenemalononitriles | Pyrazolines | Ionic Liquid | mdpi.com |
| 1H-Indole-2,3-diones | Pyrazolines and Pyrazoles | Ionic Liquid | mdpi.com |
The synthetic utility of 3,6-diazabicyclo[3.1.0]hexane systems is largely based on their function as stable precursors to highly reactive azomethine ylides. The generation of these 1,3-dipoles is achieved through the thermal, photochemical, or acid-catalyzed ring-opening of the strained aziridine ring, as previously discussed. researchgate.netacs.orgmdpi.com
Once generated, these ylides are immediately "trapped" in situ by a suitable dipolarophile present in the reaction mixture. This "generation and trapping" sequence is a powerful strategy that avoids the isolation of the often unstable ylide intermediate. The cycloaddition reaction is typically efficient and highly selective, providing rapid access to complex polycyclic heterocyclic structures. semanticscholar.orgresearchgate.net The reaction of ninhydrin and proline, for instance, leads to a stable azomethine ylide that shows high reactivity towards various cyclopropenes. nih.gov This strategy, which leverages the controlled release of a reactive intermediate from a stable precursor, is a cornerstone of modern heterocyclic synthesis. semanticscholar.orgnih.gov
Reversibility and Equilibrium in Cycloaddition Reactions
The thermal or microwave-assisted reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, including the 6-phenyl derivative, with various dipolarophiles is a key transformation. This reaction proceeds via the in situ generation of an unstable azomethine imine intermediate, which then undergoes a [3+2] cycloaddition. beilstein-journals.org
A significant aspect of these cycloaddition reactions is their reversibility. Studies have shown that the resulting cycloadducts, such as perhydropyrazolopyrazoles, can undergo cycloreversion under heating. This process regenerates the azomethine imine, which can then be trapped by other suitable dipolarophiles, demonstrating the equilibrium nature of the reaction. beilstein-journals.org For instance, the reaction of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane with 1,3-diarylpropenones (chalcones) under microwave irradiation proceeds regio- and stereoselectively to yield perhydropyrazolopyrazoles. beilstein-journals.org However, pyrazolines are often observed as byproducts, arising from the isomerization of the intermediate azomethine imine. beilstein-journals.org
The reaction between 6-phenyl-1,5-diazabicyclo[3.1.0]hexane and various diarylpropenones highlights the outcomes of these cycloaddition reactions.
Table 1: Cycloaddition of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane (1a) with Diarylpropenones (2a-l)
| Entry | Diarylpropenone | Product(s) | Yield (%) | Byproduct(s) |
|---|---|---|---|---|
| 1 | 1,3-diphenylprop-2-en-1-one | Perhydropyrazolopyrazole 3a | 70 | Pyrazoline 4a |
| 2 | 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Perhydropyrazolopyrazole 3b | 65 | - |
| 3 | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Perhydropyrazolopyrazole 3c | 68 | - |
| 4 | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Perhydropyrazolopyrazole 3d | 62 | Pyrazoline 4b |
| 5 | 1,3-bis(4-chlorophenyl)prop-2-en-1-one | Perhydropyrazolopyrazole 3e | 55 | - |
Data compiled from studies on the microwave-assisted cycloaddition of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes. beilstein-journals.org
Transformations Involving the Azabicyclic Nitrogen Atoms
The nitrogen atoms in the 3,6-diazabicyclo[3.1.0]hexane skeleton are key centers of reactivity, participating in alkylation, acylation, and redox processes.
N-Alkylation and N-Acylation Reactions
The reaction of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane with alkylating and acylating agents often leads to ring-opening of the strained diaziridine moiety rather than simple N-substitution that preserves the bicyclic core.
When 6-phenyl-1,5-diazabicyclo[3.1.0]hexane reacts with primary and secondary alkyl halides, the diaziridine ring opens, accompanied by the elimination of the N-methylene group, to afford 1-alkyl-4,5-dihydropyrazoles. researchgate.net Similarly, reactions with acyl chlorides in the presence of a base result in the formation of 1-mono- and 1,2-bisacylpyrazolidines, again through a ring-transformation pathway. researchgate.net These reactions underscore that the inherent strain of the bicyclic diaziridine system favors rearrangement and ring-opening over simple substitution at the nitrogen atoms under these conditions.
Redox Chemistry of the Nitrogen Heterocycles
The redox chemistry of the diaziridine ring is a characteristic feature of this heterocyclic class. The nitrogen-nitrogen bond and the strained three-membered ring can participate in both oxidation and reduction reactions.
Oxidation of diaziridines can lead to the formation of the corresponding diazirines, which are valuable as carbene precursors and photoaffinity labeling agents. For example, substituted 3-trifluoromethyl-diaziridines have been readily oxidized to their respective diazirines using silver(I) oxide (Ag₂O). nih.gov This suggests a potential pathway for converting 6-phenyl-3,6-diazabicyclo[3.1.0]hexane into its corresponding bicyclic diazirine, although specific examples for this substrate are not prevalent.
Conversely, the reduction of the diaziridine ring can also occur. Electrochemical studies on related diazirine systems have shown that they can be reduced back to the corresponding diaziridine. nih.gov Further reduction under protic conditions can lead to cleavage of the N-N bond and ultimately yield products derived from the corresponding ketone or aldehyde. nih.gov
Other Characteristic Reactions of the Bicyclic System
Beyond reactions centered on the nitrogen atoms, the 6-phenyl-3,6-diazabicyclo[3.1.0]hexane system can undergo transformations on its peripheral phenyl substituent and is a potential candidate for modern C-H functionalization strategies.
Functional Group Interconversions on Peripheral Substituents
The 6-phenyl group serves as a platform for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, provided the conditions are compatible with the diaziridine moiety. For instance, studies on related phenyl-diazirine compounds have demonstrated that nitration of the phenyl ring can be achieved using fuming nitric acid at low temperatures to avoid decomposition of the three-membered ring. mdpi.com The resulting nitro group can then be subjected to standard reduction conditions, for example using sodium dithionite (Na₂S₂O₄), to yield the corresponding amine. mdpi.com These transformations indicate that the synthesis of various substituted aryl derivatives of 3,6-diazabicyclo[3.1.0]hexane is feasible.
Table 2: Potential Functional Group Interconversions on the 6-Phenyl Substituent
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-(Nitrophenyl)-3,6-diazabicyclo[3.1.0]hexane |
| Halogenation | Br₂ / FeBr₃ | 6-(Bromophenyl)-3,6-diazabicyclo[3.1.0]hexane |
| Reduction | H₂, Pd/C or Na₂S₂O₄ | 6-(Aminophenyl)-3,6-diazabicyclo[3.1.0]hexane |
C-H Activation and Functionalization Strategies
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the selective functionalization of heterocyclic systems. The 3,6-diazabicyclo[3.1.0]hexane framework is a promising substrate for such strategies.
Research on the closely related 3-azabicyclo[3.1.0]hexane core has shown that palladium-catalyzed transannular C–H arylation is a viable and effective strategy. nih.gov In these reactions, a directing group is temporarily installed on the nitrogen atom. This directing group coordinates to the palladium catalyst and positions it to selectively cleave a specific C(sp³)–H bond on the bicyclic framework, which then undergoes cross-coupling with an aryl halide. nih.gov Pyridine- and quinoline-carboxylate ligands have been shown to be particularly effective in promoting these transformations, expanding the reaction scope and improving yields. acs.orgscispace.com
Given these precedents, a similar strategy could be envisioned for 6-phenyl-3,6-diazabicyclo[3.1.0]hexane. One of the nitrogen atoms could be functionalized with a suitable directing group to facilitate the regioselective C-H functionalization of the carbocyclic portion of the bicyclic system. This approach would provide a powerful method for introducing substituents at positions that are otherwise difficult to access, enabling the rapid synthesis of complex analogues. nih.gov
Theoretical and Computational Investigations of 3,6 Diazabicyclo 3.1.0 Hexane, 6 Phenyl
Conformational Analysis and Energy Landscapes
The bicyclo[3.1.0]hexane framework is inherently strained and non-planar, leading to a complex potential energy surface with multiple possible conformations. mathnet.ru Computational analysis is essential for identifying these stable conformers and the energy barriers that separate them.
Quantum chemical simulations have been employed to determine the stable conformers of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane. mathnet.ru Theoretical calculations, such as those at the MP2/cc-pVTZ level, have identified three primary conformers, all possessing C_s symmetry due to the placement of the phenyl ring within the mirror plane of the diazabicyclo[3.1.0]hexane fragment. mathnet.ru These conformers are typically described by the puckering of the five-membered ring as "boat" and "chair" forms.
Studies comparing the molecule's structure in different phases have revealed significant variations. Gas electron diffraction (GED) experiments, supported by quantum chemical simulations, determined the molecular structure in the gas phase. mathnet.ru In contrast, X-ray diffraction (XRD) has been used to determine the structure in the solid (crystal) phase. mathnet.ru A notable difference is that while the molecule maintains C_s symmetry in the gas phase, the geometry in the crystal is substantially distorted. mathnet.ru This distortion arises from a rotation of the phenyl ring around the C(6)–C(7) bond, with the C(12)–C(7)–C(6)–H(13) torsion angle changing from 0° in the gas phase to 17.1(4)° in the crystal lattice. mathnet.ru
For the parent compound, 1,5-diazabicyclo[3.1.0]hexane (DABH), the boat conformation is found to be the most stable, with the chair form being 3.8 kcal mol⁻¹ higher in energy. researchgate.net However, the presence of the phenyl substituent alters this landscape. For PhDBH, calculations indicate that the exo-chair conformer has a lower relative ZPE-corrected energy by 3.4 kcal mol⁻¹ compared to the boat conformer. mathnet.ru
| Conformer | Computational Method | Relative Energy (ZPE-corrected) | Source |
|---|---|---|---|
| Exo-Chair | MP2/cc-pVTZ | 0.0 kcal mol⁻¹ (most stable) | mathnet.ru |
| Boat | MP2/cc-pVTZ | +3.4 kcal mol⁻¹ | mathnet.ru |
The dynamic behavior of the five-membered ring in the bicyclo[3.1.0]hexane system is characterized by a puckering motion. mathnet.ru Computational chemistry allows for the mapping of the potential energy surface associated with this motion and the identification of transition states between conformers.
A search for the transition state between the chair and boat conformers of PhDBH, conducted at the DFT-B3PW91/6-31G(d,p) level, located a saddle point on the potential energy surface. mathnet.ru This transition state is structurally closer to the chair conformer. mathnet.ru The calculated potential energy of this saddle point is approximately 3.8 kcal mol⁻¹ higher than that of the boat conformer, indicating a significant energy barrier to inversion. mathnet.ru
The puckering of the five-membered ring can be quantified by specific puckering angles. These parameters are sensitive to the nature of substituents on the bicyclic frame. mathnet.ru For instance, one puckering angle (denoted as α) is largest (38°) in the unsubstituted ring and smallest (1.2°) when two methyl groups are present on the three-membered ring, demonstrating the electronic and steric influence of substituents on the ring's conformation. mathnet.ru
| Transition | Computational Method | Calculated Barrier Height | Source |
|---|---|---|---|
| Boat → Chair | DFT-B3PW91/6-31G(d,p) | ~3.8 kcal mol⁻¹ (relative to boat) | mathnet.ru |
Electronic Structure and Bonding Analysis
The unique geometry and presence of nitrogen atoms in the 3,6-diazabicyclo[3.1.0]hexane framework give rise to interesting electronic properties and significant ring strain.
Quantum mechanical methods are used to analyze the electronic structure and bonding within the molecule. Natural Bond Orbital (NBO) analysis is a common technique applied to this class of compounds to understand the stabilizing electronic interactions. acs.orgnih.gov For the parent 1,5-diazabicyclo[3.1.0]hexane, NBO analysis revealed that the boat conformation is stabilized by an anomeric effect, specifically the n(N) → σ*(C-C) orbital interaction. researchgate.net In a related derivative, 6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane, the total stabilization energy from all donor-acceptor interactions in the boat conformer was calculated to be 154 kcal/mol, significantly higher than the 137 kcal/mol in the chair conformer, further highlighting the electronic preference for the boat form in that system. researchgate.net These studies on analogous compounds suggest that hyperconjugative interactions involving the nitrogen lone pairs play a crucial role in determining the conformational preferences of the 6-phenyl- substituted variant as well.
The 3,6-diazabicyclo[3.1.0]hexane system contains a strained three-membered diaziridine ring fused to a five-membered ring. mathnet.ru This inherent strain results in a high positive enthalpy of formation, making these compounds candidates for high-energy density materials. mathnet.ru
The standard molar enthalpy of formation of crystalline 6-phenyl-1,5-diazabicyclo[3.1.0]hexane (PDABH) has been determined experimentally using combustion calorimetry. nih.govrsc.org This experimental value was the first to be obtained for any diaziridine derivative and serves as a crucial benchmark for theoretical methods. nih.gov To validate the experimental data, high-level ab initio calculations were performed to determine the gas-phase enthalpy of formation. nih.govrsc.org The DLPNO-CCSD(T₁)/CBS method, used in conjunction with isodesmic-type reactions, was employed for this purpose, as other methods like G4 have shown to be less reliable for cyclic nitrogen-containing compounds. nih.govrsc.org These computational results, combined with a theoretically estimated enthalpy of sublimation, provided a comprehensive thermochemical profile of the molecule that validated the experimental findings. nih.gov
Mechanistic Elucidation of Reactions via Computational Chemistry
Computational chemistry is a vital tool for investigating the mechanisms of reactions involving strained bicyclic systems. For derivatives of 3,6-diazabicyclo[3.1.0]hexane, theoretical studies can help predict reaction pathways, elucidate the structures of transition states, and explain observed stereoselectivities. One area of investigation for related 6-aryl-1,5-diazabicyclo[3.1.0]hexanes is their participation in selective and reversible 1,3-dipolar cycloaddition reactions. beilstein-journals.org Computational modeling of such reactions allows for the detailed examination of the reaction coordinates and the energetics involved in the formation of cycloadducts, providing insights that are difficult to obtain through experimental means alone.
Transition State Analysis for Ring-Opening Reactions
The bicyclic structure of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-, which incorporates a strained three-membered diaziridine ring, is prone to ring-opening reactions. Understanding the energetics and geometries of the transition states is crucial for predicting the conditions under which such reactions occur and the nature of the resulting products.
While detailed transition state analyses for the ring-opening of the 6-phenyl derivative are not extensively documented in dedicated studies, general principles from computational studies on related diaziridine and aziridine (B145994) systems can be inferred. For instance, theoretical investigations on the conrotatory ring-opening of aziridine to form an azomethine ylide provide a foundational understanding. rsc.org Such studies typically employ high-level ab initio methods to locate the transition state structure and calculate the activation energy for the C-C bond cleavage.
For the broader class of 1,5-diazabicyclo[3.1.0]hexane derivatives, computational studies have focused on conformational stability rather than ring-opening. For example, a search for the transition state between the chair and boat conformers of the parent compound has been performed, indicating the energy barriers associated with conformational changes. rsc.org However, specific activation energies and transition state geometries for the cleavage of the diaziridine ring in the 6-phenyl substituted version remain a subject for further detailed investigation. The strain energy inherent in the fused-ring system suggests that thermal or photochemical induction could lead to ring-opening, a process for which transition state analysis would be highly informative.
Table 1: Representative Theoretical Data on Related Bicyclic Systems
| Compound/System | Computational Method | Focus of Study | Key Finding |
| 1,5-Diazabicyclo[3.1.0]hexane | MP2/6-31G(d) | Conformational Stability | The boat conformer is significantly more stable than the chair and twist conformations. acs.org |
| Aziridine | CCSD(T), BD(TQ) | Ring-Opening Energetics | Provides accurate values for the heat of formation and investigates the energetics of conrotatory ring-opening. rsc.org |
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | Conformational Analysis | The exo-chair conformer has a lower relative ZPE-corrected energy. A low activation energy was found for the internal rotation of the phenyl group. rsc.org |
This table is generated based on available data for related compounds and does not represent a direct transition state analysis for the ring-opening of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-.
DFT Studies of Cycloaddition Reaction Pathways
3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- and its derivatives are known to participate in cycloaddition reactions, which are valuable for the synthesis of more complex heterocyclic systems. Density Functional Theory (DFT) is a primary tool for elucidating the mechanisms of these reactions, including identifying whether they proceed through concerted or stepwise pathways and explaining observed stereoselectivity.
Locating Reactant and Product Structures: Optimization of the geometries of the bicyclic compound, the dipolarophile, and the resulting cycloadduct.
Transition State Searching: Identifying the transition state structure for the cycloaddition and verifying it with frequency calculations (i.e., the presence of a single imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and products on the potential energy surface.
Such studies on analogous systems, like the [3+2] cycloaddition between acetonitrile (B52724) oxide and cyclobutene (B1205218) derivatives, provide a framework for how the molecular mechanism and diastereoselectivity of these reactions can be investigated. beilstein-journals.org
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to correlate molecular structures with their chemical reactivity and selectivity. For a compound like 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-, such models could predict how substitutions on the phenyl ring or the bicyclic core would affect its reaction rates or the stereochemical outcome of its reactions.
The development of such models for this specific compound's reactivity is not yet a mature area of research. However, computational methods have been successfully applied to predict other properties of this molecule. For instance, a theoretical approach combined with combustion calorimetry was used to determine the enthalpy of formation of crystalline 6-phenyl-1,5-diazabicyclo[3.1.0]hexane. acs.org This work utilized high-level ab initio calculations and descriptors of the molecular electrostatic potential to predict thermochemical properties. acs.org
Extending these predictive methodologies to reactivity would involve calculating descriptors related to the electronic structure, such as frontier molecular orbital energies (HOMO-LUMO gap), atomic charges, and electrostatic potentials, and correlating them with experimentally determined reaction outcomes. While predictive models for the thermochemistry of diaziridines are being developed, their application to forecast the nuanced aspects of reactivity and selectivity for 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- in various chemical transformations remains an open field for future research.
Synthetic Utility and Applications of 3,6 Diazabicyclo 3.1.0 Hexane, 6 Phenyl As a Chemical Scaffold
Building Block in Complex Molecule Synthesis
The unique architecture of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane, featuring a strained aziridine (B145994) fused to a pyrrolidine (B122466) ring, makes it a versatile precursor for constructing more elaborate molecular frameworks. Its utility stems from controlled ring-opening reactions and its ability to act as a constrained scaffold for further functionalization.
Construction of Polycyclic Nitrogen Heterocycles
The diazabicyclo[3.1.0]hexane core is a potent precursor for generating complex polycyclic systems, primarily through reactions that leverage the strain of the fused three-membered ring. While specific examples utilizing the 3,6-diaza isomer are not extensively documented, the reactivity of the closely related 6-aryl-1,5-diazabicyclo[3.1.0]hexane isomer provides a clear blueprint for this synthetic strategy.
These 1,5-diaza isomers undergo thermal or Lewis acid-catalyzed cleavage of the C–N bond in the diaziridine ring to form unstable azomethine imine intermediates. researchgate.net These 1,3-dipoles can be trapped in situ by various dipolarophiles, such as 1,3-diphenylprop-2-en-1-ones, to construct larger, multi-ring systems. d-nb.infonih.gov This [3+2] cycloaddition reaction proceeds with high regio- and stereoselectivity, yielding complex perhydropyrazolopyrazole structures. nih.gov The reaction is efficient under microwave irradiation, which facilitates the generation of the transient azomethine imine. researchgate.netnih.gov
The table below summarizes representative examples of this cycloaddition, highlighting the construction of polycyclic pyrazolidine (B1218672) derivatives from 6-phenyl-1,5-diazabicyclo[3.1.0]hexane.
Table 1: Synthesis of Perhydropyrazolopyrazoles via [3+2] Cycloaddition This table showcases the reactivity of the isomeric 6-phenyl-1,5-diazabicyclo[3.1.0]hexane.
| Diazabicyclohexane (1,5-isomer) | Dipolarophile | Product | Yield (%) | Ref |
|---|---|---|---|---|
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | 1,3-Diphenylprop-2-en-1-one | 2-Benzoyl-5,7-diphenyl-1,6-diazatricyclo[4.3.0.0³,⁷]nonane | 70 | nih.gov |
| 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane | 1,3-Diphenylprop-2-en-1-one | 2-Benzoyl-6-(4-chlorophenyl)-5,7-diphenyl-1,6-diazatricyclo[4.3.0.0³,⁷]nonane | 68 | beilstein-journals.org |
| 6-(4-Methylphenyl)-1,5-diazabicyclo[3.1.0]hexane | 1,3-Bis(4-methylphenyl)prop-2-en-1-one | 2-(4-Methylbenzoyl)-5,6,7-tris(4-methylphenyl)-1,6-diazatricyclo[4.3.0.0³,⁷]nonane | 65 | beilstein-journals.org |
This powerful synthetic transformation underscores the potential of the diazabicyclo[3.1.0]hexane framework as a latent 1,3-dipole for assembling intricate nitrogen-containing polycycles.
Access to Diverse Amino Acid and Diamine Analogues
The strained aziridine ring within the 3,6-diazabicyclo[3.1.0]hexane scaffold can be selectively opened by nucleophiles to generate highly functionalized pyrrolidine derivatives, which serve as valuable diamine analogues. Research on tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, a close analogue of the 6-phenyl compound, demonstrates a regioselective ring-opening reaction with various phenol (B47542) nucleophiles. This reaction proceeds under basic conditions to afford trans-3,4-disubstituted pyrrolidines, effectively transforming the bicyclic system into a stereodefined diamine scaffold.
This methodology provides a direct route to trans-1,2-disubstituted amide scaffolds without requiring complex multi-step deprotection and functionalization sequences. The reaction is notable for its wide scope, accommodating sterically hindered nucleophiles to form congested phenolic ethers.
Table 2: Nucleophilic Ring-Opening of a 6-Benzoyl-3,6-diazabicyclo[3.1.0]hexane Analogue
| Nucleophile | Product | Yield (%) | Ref |
|---|---|---|---|
| o-Cresol | tert-Butyl (3S,4S)-3-benzamido-4-(o-tolyloxy)pyrrolidine-1-carboxylate | 85 | |
| m-Cresol | tert-Butyl (3S,4S)-3-benzamido-4-(m-tolyloxy)pyrrolidine-1-carboxylate | 88 | |
| p-Cresol | tert-Butyl (3S,4S)-3-benzamido-4-(p-tolyloxy)pyrrolidine-1-carboxylate | 86 | |
| Thiophenol | tert-Butyl (3S,4S)-3-benzamido-4-(phenylthio)pyrrolidine-1-carboxylate | 95 |
Furthermore, the rigid bicyclo[3.1.0]hexane framework itself is a key component in the synthesis of conformationally constrained α-amino acids. nih.gov For example, (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors. nih.gov The scaffold serves to lock the geometry of the amino acid, which is crucial for its biological activity. The 6-phenyl-3,6-diazabicyclo[3.1.0]hexane core represents a valuable starting point for creating novel constrained amino acid and diamine analogues for drug discovery programs.
Role in Natural Product Synthesis
The 3-azabicyclo[3.1.0]hexane motif is a structural feature found in a wide range of biologically active natural products. researchgate.netnih.gov This has made it an attractive target and a strategic building block in total synthesis endeavors.
Strategic Intermediate for Aziridine-Containing Natural Products
Aziridines are relatively rare in natural products, but when present, they often impart significant biological activity due to their inherent ring strain and electrophilicity. The synthesis of such molecules often requires careful and stereocontrolled installation of the aziridine ring. The 6-phenyl-3,6-diazabicyclo[3.1.0]hexane scaffold provides a stable, pre-formed aziridine-pyrrolidine core that can be incorporated into a larger molecular structure. This approach simplifies the synthetic challenge by providing the strained ring system early in the synthesis, avoiding potentially harsh aziridination conditions on a complex, late-stage intermediate. Although a total synthesis employing the specific 6-phenyl substituted scaffold has not been reported, the general strategy of using bicyclo[3.1.0]hexane derivatives as key intermediates is established. For instance, the total synthesis of the anti-leukemic diterpene natural product EBC-329 was achieved starting from a related 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. nih.gov
Mimicry of Bioactive Scaffolds in Synthetic Programs
The concept of "privileged structures" in medicinal chemistry identifies scaffolds that can bind to multiple biological targets. The rigid, three-dimensional nature of the 3-azabicyclo[3.1.0]hexane core makes it an excellent example of such a scaffold. unife.it It can act as a conformationally constrained bioisostere, mimicking the spatial arrangement of functional groups found in more flexible or aromatic systems. acs.orgresearchgate.netnih.gov
This mimicry has been successfully applied in several drug design programs:
Neurotransmitter Reuptake Inhibitors: Phenyl-substituted 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of serotonin, norepinephrine, and dopamine (B1211576) uptake, which is a key mechanism for treating psychiatric and neurological disorders. sci-hub.se
DPP-IV Inhibitors: The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. Its rigid structure helps to correctly orient the necessary pharmacophoric elements in the enzyme's active site. nih.gov
Histamine (B1213489) Receptor Ligands: By using the bicyclo[3.1.0]hexane framework to restrict the conformation of histamine, researchers have developed highly selective ligands for the H₃ receptor. mdpi.com This conformational restriction was key to achieving selectivity over other histamine receptor subtypes. mdpi.com
The 6-phenyl-3,6-diazabicyclo[3.1.0]hexane structure combines the proven benefits of the rigid bicyclic core with the well-established role of the phenyl group in ligand-receptor interactions, making it a prime candidate for synthetic programs aimed at mimicking known bioactive molecules.
Ligand Design and Coordination Chemistry
The synthetic utility of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane in ligand design for coordination chemistry is a less explored area. The molecule contains two nitrogen atoms (a secondary amine in the pyrrolidine ring and a tertiary, aziridinal nitrogen) that could potentially act as donor sites to coordinate with metal centers. The rigid bicyclic framework would enforce a specific geometry on the resulting metal complex.
However, the coordination chemistry of this scaffold is complicated by the reactivity of the strained aziridine ring. Studies on the isomeric 6-aryl-1,5-diazabicyclo[3.1.0]hexane system have shown that while complexes with cadmium salts can be formed, more electronegative metals or Lewis acids tend to induce the opening of the diaziridine ring rather than forming stable coordination complexes. researchgate.net This suggests that the Lewis acidity of the metal center is a critical parameter.
While the 3,6-diaza scaffold has been successfully derivatized to create ligands for biological targets like opioid and nicotinic acetylcholine (B1216132) receptors, its application in forming stable complexes with transition metals is not well-documented in the literature. nih.govnih.gov Further research is needed to explore the conditions under which 6-phenyl-3,6-diazabicyclo[3.1.0]hexane can act as a stable chelating ligand and to characterize the properties of its potential metal complexes.
Chiral Ligands from Derivatives
The inherent chirality and conformational rigidity of the 3,6-diazabicyclo[3.1.0]hexane core make it an attractive starting point for the design and synthesis of novel chiral ligands for asymmetric catalysis. While direct derivatization of the 6-phenyl- substituted scaffold is an area of ongoing research, the broader class of 3-azabicyclo[3.1.0]hexane derivatives has been successfully employed in the generation of chiral ligands. These ligands are instrumental in mediating a variety of enantioselective transformations.
The synthesis of such chiral ligands often involves the modification of the nitrogen atoms within the bicyclic structure. These modifications can introduce coordinating groups capable of binding to a metal center, thereby creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction. The phenyl group at the 6-position can also be functionalized to further tune the steric and electronic properties of the resulting ligand.
Table 1: Examples of Chiral Transformations Utilizing Related Azabicyclo[3.1.0]hexane Scaffolds
| Catalytic Reaction | Ligand Scaffold | Metal Catalyst | Enantiomeric Excess (ee) |
| Asymmetric Cyclopropanation | Chiral 3-azabicyclo[3.1.0]hexane derivative | Rhodium(II) | Up to 98% |
| Enantioselective Allylic Alkylation | Modified 3-azabicyclo[3.1.0]hexane | Palladium(0) | Up to 95% |
| Asymmetric Aldol Reaction | Proline-fused 3-azabicyclo[3.1.0]hexane | - (Organocatalyst) | Up to 99% |
The development of efficient synthetic routes to chiral 3-azabicyclo[3.1.0]hexane derivatives has been a significant focus, with various methods being established to control the stereochemistry of the bicyclic core. These strategies often employ chiral auxiliaries or asymmetric catalytic methods to achieve high levels of enantiopurity. researchgate.net
Metal Complexation Studies
The nitrogen atoms within the 3,6-diazabicyclo[3.1.0]hexane framework possess lone pairs of electrons, making them potential coordination sites for metal ions. The complexation of metal ions to this scaffold can lead to the formation of coordination compounds with interesting structural features and potential applications in catalysis, materials science, and bioinorganic chemistry.
While specific studies on the metal complexation of 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl- are not extensively documented, research on related 1,5-diazabicyclo[3.1.0]hexane systems provides valuable insights. For instance, complexes of 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane with cadmium salts have been synthesized and characterized. researchgate.net These studies have shown that the bicyclic diaziridine can act as a ligand, coordinating to the metal center through its nitrogen atoms.
The coordination geometry and stability of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the substituents on the bicyclic scaffold, and the reaction conditions. The phenyl group at the 6-position in the target compound is expected to exert a significant steric and electronic influence on its coordination behavior.
Table 2: Coordination Properties of a Related Diazabicyclo[3.1.0]hexane Ligand
| Ligand | Metal Ion | Coordination Number | Resulting Complex Structure |
| 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane | Cd(II) | 4 | Tetrahedral |
Further investigation into the metal complexation of 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl- is warranted to fully elucidate its potential as a versatile ligand in coordination chemistry.
Material Science and Advanced Chemical Systems
The unique structural and electronic properties of the 3,6-diazabicyclo[3.1.0]hexane scaffold also make it a promising candidate for the development of advanced functional materials.
Photochromic Properties of Related Bicyclic Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of light-responsive materials. Bicyclic aziridine derivatives, particularly 1,3-diazabicyclo[3.1.0]hex-3-ene systems, have demonstrated interesting photochromic behavior. mdpi.comsemanticscholar.org
Upon irradiation with UV light, these compounds can undergo a reversible ring-opening reaction to form a colored, open-ring isomer. This process is often accompanied by a significant change in the absorption spectrum of the molecule. The reverse reaction, leading back to the colorless closed-ring form, can be induced by visible light or heat.
The photochromic properties of these systems are highly dependent on the substituents attached to the bicyclic core. The introduction of different aryl groups can tune the absorption wavelengths and the stability of the different isomeric forms. mdpi.com For example, a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative bearing a 4-nitrophenyl group at the 6-position and a phenyl group at the 4-position exhibits a color change from colorless to blue upon UV irradiation in the solid state. mdpi.com
Table 3: Photochromic Behavior of a Related Diazabicyclo[3.1.0]hex-3-ene Derivative
| Compound | State | Color (Before UV) | Color (After UV) | Absorption Max (After UV) |
| 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Solid | Colorless | Blue | Not specified |
| Ethanol Solution | Colorless | Yellow | 413 nm |
This photochromic behavior makes these bicyclic systems attractive for applications in optical data storage, molecular switches, and smart materials. researchgate.net
Potential for Advanced Functional Materials
The versatile scaffold of 3,6-diazabicyclo[3.1.0]hexane, 6-phenyl- holds significant potential for the creation of a wide range of advanced functional materials. Beyond photochromism, the ability to introduce various functional groups onto the bicyclic core opens up avenues for developing materials with tailored electronic, optical, and biological properties.
The rigid structure of the scaffold can be exploited to create well-defined molecular architectures, which is crucial for applications in areas such as molecular electronics and sensor technology. The incorporation of this scaffold into larger polymeric structures could lead to the development of new polymers with enhanced thermal stability, mechanical strength, and specific functionalities.
Furthermore, the diazabicyclo[3.1.0]hexane framework is a recognized "privileged structure" in medicinal chemistry, suggesting that derivatives of 6-phenyl-3,6-diazabicyclo[3.1.0]hexane could be explored for the development of novel therapeutic agents. unife.it The unique three-dimensional arrangement of substituents on this scaffold could lead to high-affinity and selective interactions with biological targets.
The exploration of this chemical scaffold in materials science is still in its early stages, but the foundational knowledge of its synthesis and reactivity, combined with the promising properties of related systems, suggests a bright future for its application in the development of innovative and high-performance materials.
Future Directions and Emerging Research Avenues for 3,6 Diazabicyclo 3.1.0 Hexane, 6 Phenyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of diazabicyclo[3.1.0]hexane systems has traditionally relied on multi-step sequences. Future research will likely focus on the development of more efficient and environmentally benign methodologies for the synthesis of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-. Key areas of exploration could include:
Catalytic Asymmetric Synthesis: Building upon the successful catalytic enantioselective cycloadditions of diazabicyclohexanes with chalcones, future efforts could be directed towards developing chiral catalysts for the asymmetric synthesis of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-. This would provide access to enantiomerically pure forms of the compound, which is crucial for applications in medicinal chemistry.
Flow Chemistry and Process Optimization: The use of microreactor technology and continuous flow processes could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this energetic scaffold.
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of microwave irradiation, could lead to more sustainable synthetic routes with reduced reaction times and energy consumption. Microwave-assisted synthesis has already been successfully applied to the related 1,5-diazabicyclo[3.1.0]hexanes.
| Synthetic Approach | Potential Advantages for 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, enhanced biological activity. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, increased yields. |
Exploration of Unprecedented Reactivity Patterns
The strained bicyclic structure of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- suggests a rich and potentially unique reactivity profile. Future research is poised to uncover novel transformations and reaction cascades.
1,3-Dipolar Cycloadditions: The in situ generation of azomethine ylides from the thermal or catalytic cleavage of the diaziridine ring is a well-established reactivity pattern for 1,5-diazabicyclo[3.1.0]hexanes. The corresponding reactivity of the 3,6-isomer could be explored with a variety of dipolarophiles, leading to the synthesis of complex heterocyclic frameworks. The regioselectivity and stereoselectivity of these cycloadditions would be of significant interest.
Ring-Opening and Ring-Expansion Reactions: The strained diaziridine ring is susceptible to ring-opening reactions, which could be exploited to generate novel intermediates for further transformations. Lewis acid-catalyzed reactions with donor-acceptor cyclopropanes and aziridines have been shown to afford perhydropyridazine or triazine derivatives from 1,5-diazabicyclo[3.1.0]hexanes, and similar reactivity could be investigated for the 3,6-isomer.
Migration Reactions: An unprecedented ring-opening/migration cascade process has been discovered in the reaction between bicyclic diaziridines and donor-acceptor cyclopropanes. Investigating whether 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- can undergo similar rearrangements could open up new synthetic pathways to valuable chiral pyrazole derivatives.
Advanced Computational Studies for Rational Design
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl-. Future research in this area will be instrumental in guiding synthetic efforts and exploring potential applications.
Thermochemical Analysis: The standard molar enthalpy of formation is a key parameter for assessing the energetic properties of a compound. While this has been determined for the crystalline 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, similar experimental and theoretical studies on the 3,6-isomer would provide valuable data. High-level ab initio calculations can be employed to predict its gas-phase enthalpy of formation.
Conformational Analysis: The conformational landscape of the bicyclic system can significantly influence its reactivity. Quantum chemical calculations can be used to determine the stable conformers of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- and to understand the energetic barriers between them. This knowledge is crucial for predicting the stereochemical outcome of reactions.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of potential reactions, such as cycloadditions and rearrangements. This would provide a deeper understanding of the factors controlling the selectivity and reactivity of the compound.
| Computational Method | Application to 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- |
| DLPNO-CCSD(T)/CBS | Prediction of gas-phase enthalpy of formation. |
| Quantum Chemical Calculations | Determination of stable conformers and rotational barriers. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of selectivity. |
Expansion of Synthetic Utility in Complex Chemical Syntheses
The unique structural features of 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- make it an attractive building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Scaffold for Privileged Structures: Azabicyclo[3.1.0]hexane heterocycles are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. The 3,6-diazabicyclo[3.1.0]hexane core could serve as a novel scaffold for the design and synthesis of new therapeutic agents.
Synthesis of Novel Heterocyclic Systems: The reactivity of the diaziridine and piperazine (B1678402) rings can be harnessed to construct a variety of fused and spirocyclic heterocyclic systems. These complex architectures are of great interest in drug discovery and materials science.
Development of Chemical Libraries: The development of efficient and versatile synthetic routes to 3,6-Diazabicyclo[3.1.0]hexane, 6-phenyl- and its derivatives would enable the creation of chemical libraries for high-throughput screening and the discovery of new bioactive molecules.
Q & A
Q. What are the common synthetic routes for 6-phenyl-3,6-diazabicyclo[3.1.0]hexane?
- Methodological Answer : Synthesis strategies include:
- Palladium-Catalyzed Cyclopropanation : Internal alkenes react with N-tosylhydrazones to form bicyclic derivatives with high diastereoselectivity .
- 1,3-Dipolar Cycloaddition : Azomethine ylides and azirines undergo catalytic asymmetric [3+2] cycloaddition using CuI/(R)-Fesulphos, achieving up to 98% enantiomeric excess (ee) .
- Direct Functionalization : Substituted phenyl groups can be introduced via nucleophilic aromatic substitution, as demonstrated in the synthesis of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane using MeOH as a solvent and recrystallization for purification .
Q. How is the molecular structure of 3,6-diazabicyclo[3.1.0]hexane derivatives analyzed experimentally?
- Methodological Answer : Structural characterization employs:
- Gas Electron Diffraction (GED) : Resolves bond lengths and angles in gas-phase conformers, as shown for 1,5-diazabicyclo[3.1.0]hexane derivatives .
- X-ray Diffraction (XRD) : Determines solid-state crystal packing and stereochemistry, critical for confirming bicyclic frameworks .
- NMR Spectroscopy : 1H and 13C NMR data (e.g., δ 3.62 ppm for bridgehead protons) validate regioselectivity and substituent effects .
Advanced Research Questions
Q. What strategies are employed to achieve enantioselective synthesis of diazabicyclo[3.1.0]hexanes?
- Methodological Answer :
- Chiral Catalysts : CuI/(R)-Fesulphos enables asymmetric 1,3-dipolar cycloaddition, producing two contiguous quaternary stereocenters with >95% ee .
- Temperature Control : Lowering reaction temperatures (e.g., to –40°C) minimizes side reactions, as seen in oxidative sulfamidation to favor bicyclic products over pyrrolidines .
- Substrate Engineering : Sterically hindered azirines improve dipolarophile reactivity, enhancing strain-driven cycloaddition efficiency .
Q. How do computational methods contribute to understanding conformational dynamics and reactivity?
- Methodological Answer :
- Quantum-Chemical Calculations : Predict equilibrium structures and diastereomer ratios by analyzing torsional angles and non-covalent interactions .
- Monte Carlo Simulations : Model conformational flexibility in solution, critical for predicting reactivity trends in hypergolic propellants .
- Density Functional Theory (DFT) : Evaluates transition states in cyclopropanation reactions to optimize catalyst selection (e.g., Pd vs. Ru) .
Q. How to address discrepancies in reaction yields under varying electrochemical conditions?
- Methodological Answer :
- Direct vs. Indirect Oxidation : Electrochemical synthesis of 6-methyl-1,5-diazabicyclo[3.1.0]hexane shows 25% yield via indirect oxidation (Pt-10%Ir anode, aqueous MeCN), while direct methods yield oligomers .
- Parameter Optimization : Adjusting current density (e.g., 30 mA/cm2) and electrolyte composition (e.g., NaCl vs. Bu4N·PF6) improves Faradaic efficiency .
Q. What role do reaction conditions play in product distribution during oxidative sulfamidation?
- Methodological Answer :
- Temperature Effects : At –40°C, 2,2,4,4-tetramethyl-3,6-bis(triflyl)-3,6-diazabicyclo[3.1.0]hexane forms exclusively (70% yield), whereas pyrrolidines dominate at room temperature due to aziridine ring-opening .
- Halogenide Anions : Competing nucleophilic pathways necessitate rigorous exclusion of halides to suppress undesired byproducts .
Data Contradiction Analysis
Q. How to resolve conflicting stereochemical outcomes in cycloaddition reactions?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : High ee values in Cu-catalyzed reactions suggest kinetic control, while thermal equilibration may lead to racemization .
- Cross-Validation : Combine experimental (NMR, XRD) and computational (DFT) data to confirm stereochemical assignments, as demonstrated for 6,6-dimethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
